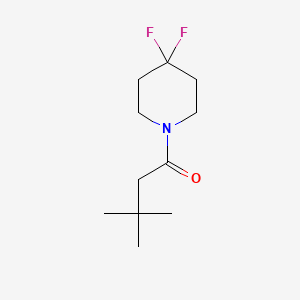
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide, also known as 4CP-8M-TFQ-2QS, is a chemical compound with a wide range of applications in the field of scientific research. It is a colorless, odorless, and water-soluble compound with a molecular formula of C14H8ClF3NOS. This compound has been extensively studied due to its unique properties that make it a useful tool for a variety of scientific experiments.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Molecular Properties
One area of research involves the synthesis of complex molecules that contain elements of the structure of "4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide". For instance, studies have explored the condensation reactions involving sulfides and quinoline derivatives, leading to the creation of compounds with potential biological activity or utility in materials science. A study by Croisy-Delcey et al. (1991) discusses the synthesis of 11-aminosubstituted 6,8-dimethyl-12H-[1]-benzo[5,6]thiopyrano-[2,3-c]quinolin-12-ones, indicating a method that could potentially be applied to similar sulfide and quinoline-based compounds (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).
Photophysical and Electronic Properties
Research also extends into the photophysical and electronic properties of quinoline derivatives, which could inform the development of electronic materials or fluorescent markers. For example, Dawood and Fuchigami (1999) studied the electrolytic partial fluorination of organic compounds, including quinolyl sulfides, to optimize their electronic properties for potential applications in organic electronics (Dawood & Fuchigami, 1999).
Corrosion Inhibition
Another application area is in corrosion inhibition, where derivatives of quinoline sulfides have been investigated for their efficacy in protecting metals from corrosion in acidic media. A study on the inhibiting efficiency of triazole derivatives on mild steel corrosion highlights the potential of quinoline sulfides in similar applications (Lagrenée, Mernari, Bouanis, Traisnel, & Bentiss, 2002).
Material Sciences and Organic Electronics
In the realm of material science and organic electronics, quinoline derivatives are studied for their unique electronic and photophysical properties. For instance, the synthesis and characterization of new dichroic dyes based on quinoline derivatives, as reported by Shahab et al. (2015), offer insights into the design of materials with tailored optical properties for applications in displays and sensors (Shahab, Almodarresiyeh, Kumar, & Darroudi, 2015).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-8-methyl-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3NS/c1-10-3-2-4-13-14(17(19,20)21)9-15(22-16(10)13)23-12-7-5-11(18)6-8-12/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNOIDZSYKCVET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SC3=CC=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorophenyl 8-methyl-4-(trifluoromethyl)-2-quinolinyl sulfide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

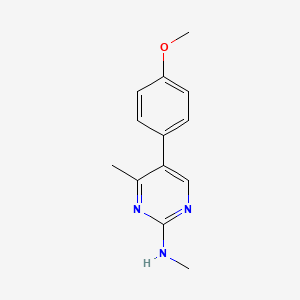
![N-(2,3-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763112.png)

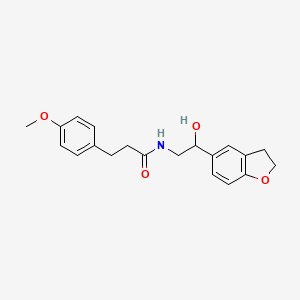
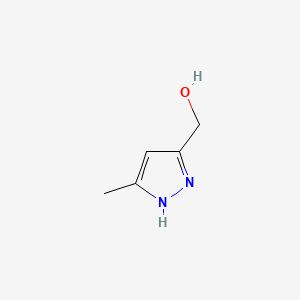


![Ethyl 6-acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2763124.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2763125.png)

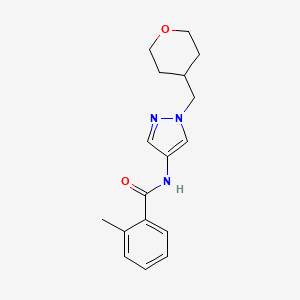

![Ethyl 5-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)-(2-phenylethyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2763130.png)
